2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Overview
Description
The compound “2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid” is also known by other names such as tm30089 and CAY10471 . It has a molecular formula of C21H21FN2O4S and a molecular weight of 416.5 g/mol . This compound is an analog of BAY-u3405, which contains modifications that increase both its selectivity and potency for the human DP2 (CRTH2/DP2) receptor .
Molecular Structure Analysis
The IUPAC name of the compound is 2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid . The InChI string and the Canonical SMILES provide more information about the molecular structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 416.47 . Unfortunately, I was unable to find more specific physical and chemical properties of this compound.Scientific Research Applications
1. Use in Carbohydrate Chemistry
The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, related to the compound , has been synthesized and evaluated for its potential in protecting hydroxyl groups in carbohydrate chemistry. Fsec-Cl, a derivative of this compound, was found to be effective in protecting 4-fluorobenzyl alcohol and showed stability under acidic conditions, making it useful for synthesizing complex carbohydrates like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).
2. Role in Aldose Reductase Inhibition
Compounds structurally similar to the 2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid have been explored as aldose reductase inhibitors (ARIs). These ARIs are investigated for their potential in managing diabetic complications. The study demonstrated significant inhibitory activity of these compounds, highlighting their pharmaceutical potential (Alexiou & Demopoulos, 2010).
3. Application in Structural Analysis
The structural aspects of monofluorinated small molecules, including compounds similar to the one , have been studied for their unique molecular configurations and hydrogen bonding patterns. This research contributes to a deeper understanding of molecular interactions and stability in various chemical contexts (Burns & Hagaman, 1993).
4. In Photolytic Transformations
The chemical behavior of spirocyclic and pyrazole compounds, which are structurally related to 2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid, under thermal, acid-catalyzed, and photolytic conditions has been explored. This research is significant in understanding the reactivity and transformation pathways of these compounds under different conditions (Vasin et al., 2014).
5. In Liquid Chromatography Analysis
The use of derivatives of 2-Arylpropionic acids, which are structurally related to the compound , has been investigated in high-performance liquid chromatography for enantiomeric separation. This highlights its potential in analytical chemistry, particularly in the separation and analysis of complex mixtures (Fukushima et al., 1997).
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)24(20)13-21(25)26/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANCTKXGRVNXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid | |
CAS RN |
627865-18-3 | |
Record name | CAY-10471 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627865183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CAY-10471 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F449K9EB2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.